4-(Benzyloxy)naphthalene-1-sulfonyl chloride
Overview
Description
4-(Benzyloxy)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C17H13ClO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a benzyloxy group and a sulfonyl chloride group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)naphthalene-1-sulfonyl chloride typically involves the sulfonation of 4-(benzyloxy)naphthalene followed by chlorination. The process can be summarized as follows:
Sulfonation: 4-(Benzyloxy)naphthalene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group, forming 4-(benzyloxy)naphthalene-1-sulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid group to a sulfonyl chloride group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), bromine (Br2), and acyl chlorides are used under acidic conditions (e.g., sulfuric acid or aluminum chloride as catalysts).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Substituted Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(Benzyloxy)naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, for the development of bioconjugates and probes.
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)naphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in bioconjugation and organic synthesis to modify and functionalize target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)naphthalene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)benzene-1-sulfonyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
4-(Benzyloxy)naphthalene-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a naphthalene ring, which confer distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
4-phenylmethoxynaphthalene-1-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3S/c18-22(19,20)17-11-10-16(14-8-4-5-9-15(14)17)21-12-13-6-2-1-3-7-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYVVVKYPNHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669508 | |
Record name | 4-(Benzyloxy)naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048919-47-6 | |
Record name | 4-(Benzyloxy)naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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